molecular formula C12H18O2 B12664508 (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one CAS No. 84604-62-6

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one

Cat. No.: B12664508
CAS No.: 84604-62-6
M. Wt: 194.27 g/mol
InChI Key: KJWUAEBWOUQMNW-PLNGDYQASA-N
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Description

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclopentene ring with a hexenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one typically involves the reaction of a cyclopentenone derivative with a hexenol derivative under specific conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors can provide better control over reaction parameters, leading to more consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hexenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (Z)-Hex-3-enyl butyrate: This compound shares a similar hexenyloxy group but differs in its overall structure and functional groups.

    Propanenitrile, 3-[(3Z)-3-hexenyloxy]-: Another compound with a hexenyloxy group, but with a nitrile functional group instead of a cyclopentene ring.

Uniqueness

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is unique due to its combination of a cyclopentene ring and a hexenyloxy group. This structural feature provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

84604-62-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-[(Z)-hex-3-enoxy]-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-3-4-5-6-9-14-12-10(2)7-8-11(12)13/h4-5H,3,6-9H2,1-2H3/b5-4-

InChI Key

KJWUAEBWOUQMNW-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCOC1=C(CCC1=O)C

Canonical SMILES

CCC=CCCOC1=C(CCC1=O)C

Origin of Product

United States

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